N,3,4-trimethyl-1,2-oxazol-5-amine
Description
N,3,4-Trimethyl-1,2-oxazol-5-amine (IUPAC name: 3,4-dimethyl-1,2-oxazol-5-amine) is a heterocyclic compound with the molecular formula C₅H₈N₂O (CAS: 19947-75-2). It consists of an isoxazole ring substituted with two methyl groups at positions 3 and 4 and an amine group at position 5 . This compound serves as a versatile intermediate in organic synthesis, particularly for preparing Schiff base derivatives via condensation reactions with aldehydes . Its commercial availability (e.g., Thermo Scientific) and stability make it a key substrate for pharmaceutical and materials research .
Properties
CAS No. |
69511-41-7 |
|---|---|
Molecular Formula |
C6H10N2O |
Molecular Weight |
126.16 g/mol |
IUPAC Name |
N,3,4-trimethyl-1,2-oxazol-5-amine |
InChI |
InChI=1S/C6H10N2O/c1-4-5(2)8-9-6(4)7-3/h7H,1-3H3 |
InChI Key |
FXJUPEYOOAXFPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(ON=C1C)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3,4-trimethyl-1,2-oxazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of ethanolamine with aryl nitriles using a ruthenium(II) catalyst under neat conditions . Another approach involves the condensation of amino alcohols with carboxylic acids or carbonyl compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of microwave-assisted cycloaddition reactions has also been explored for efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
N,3,4-trimethyl-1,2-oxazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include substituted oxazoles, amine derivatives, and other functionalized heterocycles .
Scientific Research Applications
N,3,4-trimethyl-1,2-oxazol-5-amine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: Oxazole derivatives have shown potential as antimicrobial, anticancer, and anti-inflammatory agents.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,3,4-trimethyl-1,2-oxazol-5-amine involves its interaction with molecular targets such as enzymes and receptors. The oxazole ring can bind to active sites of enzymes, inhibiting their activity. This compound can also interact with cellular pathways, modulating biological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds are compared based on structural features, physicochemical properties, and applications:
Schiff Base Derivatives of N,3,4-Trimethyl-1,2-oxazol-5-amine
Several derivatives synthesized by substituting the amine group with aromatic aldehydes exhibit distinct properties:
- Structural Insights :
- Derivatives exhibit near-planar geometries (r.m.s. deviation ≤ 0.028 Å), enhancing conjugation between the oxazole and aryl moieties .
- Dihedral angles between substituents and the oxazole ring range from 2.46° (nearly coplanar) to 7.94°, influencing electronic properties and intermolecular interactions .
- Crystallography :
Oxazole Derivatives with Alternative Substituents
- Physicochemical Differences :
Tetrazole and Oxadiazole Analogues
- Oxadiazoles (e.g., ) show stronger hydrogen-bonding capacity due to additional heteroatoms.
Key Research Findings
Spectroscopic Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
